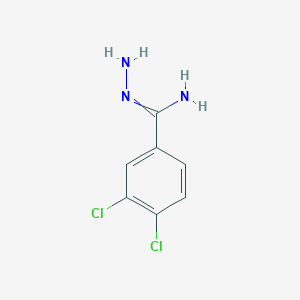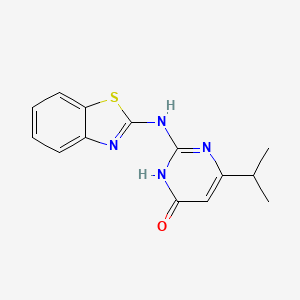
DivicineSulfate(2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of divicine involves a three-step process:
Removal of the benzyl group: The benzyl group of 2-amino-5-benzyloxy-4-hydroxypyrimidine is removed by acid hydrolysis, yielding 2-amino-4,5-dihydroxypyrimidine.
Treatment with nitrous acid: This intermediate is then treated with nitrous acid to yield the slightly soluble orange product 2-amino-6-nitrosopyrimidine-4,5-diol.
Reduction with sodium dithionite: The final step involves reducing the product with sodium dithionite to yield divicine.
Industrial Production Methods
Industrial production methods for divicine sulfate are not well-documented in the literature. the synthesis of divicine itself can be scaled up using the aforementioned synthetic routes.
Analyse Chemischer Reaktionen
Types of Reactions
Divicine undergoes several types of chemical reactions, including:
Reduction: Divicine can be reduced using reagents such as sodium dithionite.
Substitution: Divicine reacts with aqueous ammonia in the presence of atmospheric oxygen to form aminohydroxy-sym-triazinecarboxylic acid.
Common Reagents and Conditions
Oxidation: Oxygen, alkaline solutions.
Reduction: Sodium dithionite.
Substitution: Aqueous ammonia, atmospheric oxygen.
Major Products Formed
Oxidation: Various oxidized products depending on the conditions.
Reduction: Divicine.
Substitution: Aminohydroxy-sym-triazinecarboxylic acid.
Wissenschaftliche Forschungsanwendungen
Divicine sulfate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its hemotoxic properties and its role in favism.
Medicine: Research into its effects on glucose-6-phosphate dehydrogenase deficiency and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of divicine sulfate involves its interaction with molecular targets and pathways related to oxidative stress and hemolysis. Divicine is known to produce reactive oxygen species, leading to oxidative damage in red blood cells, which is particularly harmful in individuals with glucose-6-phosphate dehydrogenase deficiency .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vicine: An inactive β-glucoside precursor of divicine found in fava beans.
2,6-Diamino-4,5-pyrimidinediol: Another derivative of divicine with similar properties.
Uniqueness
Divicine sulfate is unique due to its potent oxidative properties and its specific role in inducing hemolysis in individuals with glucose-6-phosphate dehydrogenase deficiency. Its ability to produce reactive oxygen species sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C8H16N8O12S2 |
|---|---|
Molekulargewicht |
480.4 g/mol |
IUPAC-Name |
2,4-diamino-5-hydroxy-1H-pyrimidin-6-one;sulfuric acid |
InChI |
InChI=1S/2C4H6N4O2.2H2O4S/c2*5-2-1(9)3(10)8-4(6)7-2;2*1-5(2,3)4/h2*9H,(H5,5,6,7,8,10);2*(H2,1,2,3,4) |
InChI-Schlüssel |
WARDHINVUKOWCQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(N=C(NC1=O)N)N)O.C1(=C(N=C(NC1=O)N)N)O.OS(=O)(=O)O.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-[5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoro-N-(2-hydroxyethyl)anilino]acetic acid](/img/structure/B14089814.png)


![Ethyl 3-[4-[1-[2-(3-hydroxypropylamino)ethyl]pyrrolidin-2-yl]phenyl]prop-2-enoate](/img/structure/B14089837.png)



![N-[(1Z)-1-(3,4-dichlorophenyl)ethylidene]-4-(naphthalen-1-ylmethyl)piperazin-1-amine](/img/structure/B14089845.png)
![3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-Dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B14089861.png)



![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-ethoxy-3-methoxyphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14089878.png)
![7-Chloro-1-(3-ethoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089887.png)
